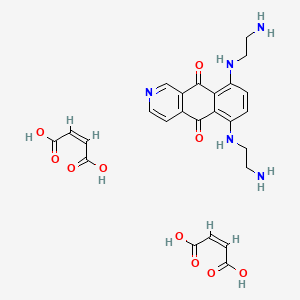
Pixantrone maléate
Vue d'ensemble
Description
Pixantrone dimaleate is an experimental antineoplastic (anti-cancer) drug, an analogue of mitoxantrone with fewer toxic effects on cardiac tissue . It acts as a topoisomerase II poison and intercalating agent . It is used as monotherapy for the treatment of adult patients with multiply relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas (NHL) .
Synthesis Analysis
Pixantrone was developed to reduce heart damage related to treatment while retaining efficacy . It was originally synthesized by University of Vermont researchers Miles P. Hacker and Paul A. Krapcho . The code name BBR 2778 refers to pixantrone dimaleate, the actual substance commonly used in clinical trials .
Molecular Structure Analysis
Pixantrone is an aza-anthracenedione and DNA intercalator . It has critical differences in its molecular structure compared with the prototypic anthracenedione mitoxantrone . These differences reduce pixantrone’s cardiotoxic potential compared with mitoxantrone .
Chemical Reactions Analysis
Pixantrone does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines . It also inhibits doxorubicinol formation in human myocardium . As a result, it is believed to be less cardiotoxic while still exerting efficacy .
Physical And Chemical Properties Analysis
Pixantrone dimaleate has a chemical formula of C17H19N5O2 . It has a molar mass of 325.365 g/mol . It appears as a blue solid .
Applications De Recherche Scientifique
Traitement du cancer du col de l'utérus
Le Pixantrone maléate a montré des résultats prometteurs dans le traitement du cancer du col de l'utérus. Une étude s'est concentrée sur l'amarrage moléculaire multicible de médicaments approuvés par la FDA avec trois protéines cruciales du cancer du col de l'utérus : TBK1, ADN polymérase epsilon et intégrine α-V β-8 . L'étude a révélé que le this compound était un inhibiteur multicible avec des scores d'amarrage significatifs . Les empreintes d'interaction ont révélé que PHE, VAL, SER et ALA sont les résidus parmi les interactions les plus fréquentes .
Amarrage moléculaire
L'amarrage moléculaire est une méthode clé en biologie moléculaire structurale et en conception de médicaments assistée par ordinateur. L'application du this compound dans la conception de médicaments est optimisée en comprenant son interaction avec les protéines cibles . Le processus d'amarrage devient calculatoirement efficace et garantit une prédiction précise des interactions ligand-protéine .
Études de la théorie de la fonctionnelle de la densité basée sur la mécanique quantique (QM-DFT)
Des études QM-DFT du this compound ont été réalisées pour comprendre ses schémas de réactivité et sa distribution de charge . Ces conclusions sont essentielles pour adapter l'application du this compound dans la conception de médicaments et optimiser ses propriétés pharmaceutiques .
Études de pharmacocinétique
Des études de pharmacocinétique du this compound ont été réalisées et comparées aux valeurs standard . Ces études aident à comprendre l'absorption, la distribution, le métabolisme et l'excrétion du médicament, qui sont cruciales pour son utilisation efficace dans le traitement .
Traitement du lymphome non hodgkinien (LNH)
Le Pixantrone est une aza-anthracénedione de première génération approuvée en monothérapie pour le traitement du lymphome non hodgkinien (LNH) diffus à cellules B agressif en rechute ou réfractaire . Il a une structure chimique et des propriétés pharmacologiques uniques qui le distinguent des anthracyclines et des anthracénediones .
Tolérance cardiaque
Le Pixantrone a montré des preuves d'effet thérapeutique et de tolérance cardiaque dans des études précliniques . Cela en fait une option plus sûre par rapport à d'autres médicaments ayant des effets thérapeutiques similaires mais une cardiotoxicité plus élevée .
Mécanisme D'action
Target of Action
Pixantrone Maleate, also known as Pixantrone dimaleate, primarily targets topoisomerase II . It also interacts with three crucial proteins of cervical cancer: TBK1 , DNA polymerase epsilon , and integrin α-V β-8 . These targets play a significant role in DNA replication and cell proliferation, making them crucial in the treatment of cancer.
Mode of Action
Pixantrone acts as a topoisomerase II poison and an intercalating agent . It binds to the topoisomerase II enzyme, causing DNA damage and blocking the replication process, which leads to cell death . It also intercalates into the DNA structure, further disrupting DNA replication and transcription .
Biochemical Pathways
The interaction of Pixantrone with topoisomerase II and its intercalation into DNA disrupts the normal biochemical pathways of DNA replication and transcription. This disruption leads to the inhibition of cell proliferation and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Pixantrone has a biological half-life of 9.5–17.5 hours . It is primarily excreted through the fecal route, with renal excretion accounting for 4–9% . These properties impact the bioavailability of Pixantrone, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of Pixantrone’s action primarily involve the induction of cell death through the disruption of DNA replication and transcription. By targeting topoisomerase II and intercalating into DNA, Pixantrone inhibits cell proliferation, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of Pixantrone can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can impact Pixantrone’s effectiveness through drug-drug interactions .
Safety and Hazards
Pixantrone dimaleate is harmful if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry and well-ventilated place .
Orientations Futures
Pixantrone is currently being investigated as combination therapy with other drugs including several targeted therapies, with the ultimate goal of improved survival in heavily pretreated patients . A phase 3, multicentre study is ongoing to assess the efficacy of pixantrone plus rituximab compared with gemcitabine plus rituximab on overall survival of patients with relapsed or refractory diffuse .
Propriétés
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGFBGXEWPNJC-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=O)C3=C(C(=O)C2=C1NCCN)C=CN=C3)NCCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144675-97-8 | |
| Record name | Pixantrone dimaleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144675978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 144675-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIXANTRONE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0R64C4CR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)


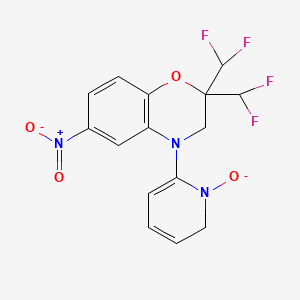
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

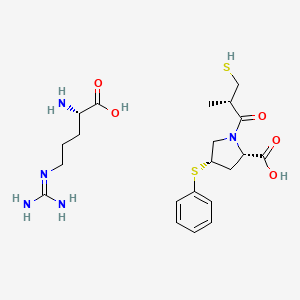
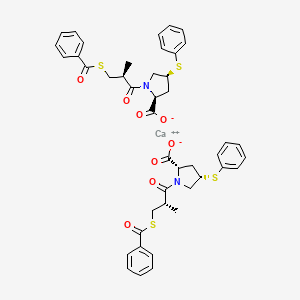
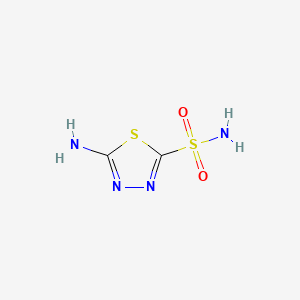
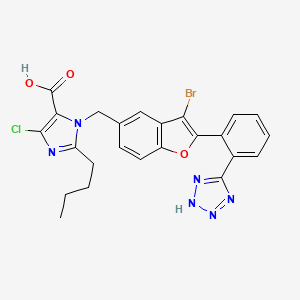

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)